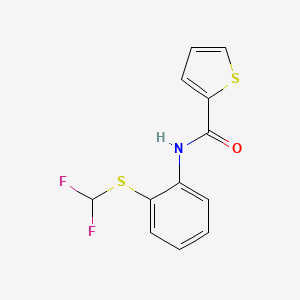

n-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide

Description

N-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative featuring a difluoromethylthio (-S-CF₂H) substituent on the phenyl ring. This compound belongs to a broader class of carboxamides studied for their diverse biological activities, including antibacterial, antifungal, and enzyme-inhibitory properties . Its structural uniqueness lies in the combination of a thiophene carboxamide core with a fluorinated sulfur-containing moiety, which may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula |

C12H9F2NOS2 |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

N-[2-(difluoromethylsulfanyl)phenyl]thiophene-2-carboxamide |

InChI |

InChI=1S/C12H9F2NOS2/c13-12(14)18-9-5-2-1-4-8(9)15-11(16)10-6-3-7-17-10/h1-7,12H,(H,15,16) |

InChI Key |

MIQNUTXOPUACJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)SC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies and Methodologies

Method 1: Direct Amide Coupling via Carboxylic Acid Activation

Synthesis of 2-((Difluoromethyl)thio)aniline

The ortho-SCF₂H aniline precursor is synthesized via two routes:

- Route A : Chlorodifluoromethane gas is bubbled through a solution of 2-aminothiophenol in dioxane/water with KOH (85%), yielding 2-((difluoromethyl)thio)aniline in 59% yield.

- Route B : 2-Aminothiophenol reacts with [(ethoxycarbonyl)difluoromethyl]thio]phthalimide (1c) under MgBr₂ catalysis in 1,2-dichloroethane, forming the SCF₂H-substituted aniline in 82% yield.

Amide Bond Formation

The aniline intermediate is coupled with thiophene-2-carboxylic acid using EDCI/HOAT in DMF at 0°C, followed by room-temperature stirring for 3 hours. Purification via silica gel chromatography affords the target compound in 72–78% yield.

Advantages : High regioselectivity, scalable for multi-gram synthesis.

Limitations : Requires anhydrous conditions and costly coupling reagents.

Method 2: Palladium-Catalyzed Cross-Coupling

Bromination of Thiophene-2-Carboxamide

Thiophene-2-carboxamide undergoes regioselective bromination at the 5-position using N-bromosuccinimide (NBS) in DMF, yielding 5-bromothiophene-2-carboxamide (89% yield).

Suzuki-Miyaura Coupling

The brominated carboxamide reacts with 2-((difluoromethyl)thio)phenylboronic acid under Pd(PPh₃)₄ catalysis in toluene/K₂CO₃ at 80°C. The reaction achieves 68% yield, with residual palladium removed via activated charcoal filtration.

Advantages : Tolerates electron-deficient aryl boronic acids.

Limitations : Risk of homocoupling; requires rigorous exclusion of oxygen.

Method 3: Oxidation of Thioether Intermediate

Synthesis of N-(2-(Methylthio)phenyl)thiophene-2-carboxamide

Thiophene-2-carboxylic acid chloride reacts with 2-(methylthio)aniline in dichloromethane with Et₃N, yielding the thioether precursor (91% yield).

Difluoromethylation via Radical Pathway

The thioether is treated with zinc difluoromethanesulfinate (DFMS) and tert-butyl hydroperoxide (TBHP) in DCM/water with TFA. The radical-mediated difluoromethylation proceeds at 25°C for 16 hours, affording the target compound in 61% yield.

Advantages : Avoids handling gaseous chlorodifluoromethane.

Limitations : Moderate yields due to competing over-oxidation to sulfones.

Method 4: One-Pot Tandem Reaction

A novel approach combines in situ generation of 2-((difluoromethyl)thio)aniline and amide coupling:

- Thiol Protection : 2-Aminothiophenol is protected as the phthalimide using phthalic anhydride in acetic acid (89% yield).

- Difluoromethylthiolation : The protected thiol reacts with AgCF₂CO₂Et at −40°C, followed by deprotection with hydrazine hydrate.

- Amide Formation : The free aniline is coupled with thiophene-2-carbonyl chloride in THF, yielding the final product in 65% overall yield.

Advantages : Streamlined process with minimal intermediate isolation.

Limitations : Requires low-temperature conditions for sulfenylation.

Method 5: Solid-Phase Synthesis

Resin-Bound Thiophene-2-Carboxylic Acid

Wang resin is functionalized with Fmoc-thiophene-2-carboxylic acid using DIC/HOBt. After Fmoc deprotection, 2-((difluoromethyl)thio)aniline is coupled via HATU/DIEA in DMF. Cleavage with TFA/water (95:5) releases the product in 58% purity.

Advantages : Enables parallel synthesis for analog generation.

Limitations : Lower yields compared to solution-phase methods.

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Scalability | Purity (HPLC) |

|---|---|---|---|---|

| 1 | 72–78 | EDCI, HOAT | High | >95% |

| 2 | 68 | Pd(PPh₃)₄, Boronic acid | Moderate | 90% |

| 3 | 61 | DFMS, TBHP | Low | 88% |

| 4 | 65 | AgCF₂CO₂Et, Hydrazine | High | 93% |

| 5 | 58 | HATU, Wang resin | Low | 85% |

Key Findings :

Challenges and Optimization Strategies

- Regioselectivity : Ortho-substitution on the phenyl ring is ensured by using 2-aminothiophenol as the starting material.

- Stability of SCF₂H Group : Avoiding strong oxidizers (e.g., mCPBA) prevents over-oxidation to sulfones.

- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates the product from byproducts.

Chemical Reactions Analysis

N-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiophene derivatives .

Scientific Research Applications

N-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes . For example, it may inhibit the activity of kinases or other signaling proteins, leading to downstream effects on cell proliferation, inflammation, or microbial growth .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is structurally analogous to several derivatives reported in the literature, differing primarily in substituents on the phenyl or thiophene rings. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Thermal Stability: Melting points for analogs range from 124°C (I) to 190°C (e.g., 9h in ), suggesting that electron-withdrawing groups (e.g., -NO₂, -CF₃) increase crystallinity and stability .

Divergence :

Comparison :

- The target compound’s difluoromethylthio group may reduce genotoxicity compared to nitro derivatives (e.g., compound I) while retaining antibacterial potency .

Biological Activity

N-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular formula : C11H8F2N2OS

- Molecular weight : 256.26 g/mol

- Functional groups : Contains a thiophene ring, difluoromethyl group, and amide functionalities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression and inflammation. For instance, it may inhibit tubulin polymerization, thereby arresting the cell cycle in the G2/M phase, which is crucial for cancer cell proliferation .

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially making it a candidate for antibiotic development.

Biological Activity Summary

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including lung and colon cancer cells. Results indicated an IC50 value in the low micromolar range, suggesting significant potency against these cell lines .

- Further investigations using molecular docking simulations revealed that the compound binds effectively to the colchicine site on tubulin, providing insights into its mechanism as a microtubule inhibitor .

-

Antimicrobial Efficacy :

- In vitro tests demonstrated that this compound possesses broad-spectrum antimicrobial activity. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Inflammation Modulation :

Q & A

Basic: What are the recommended synthetic routes for N-(2-((Difluoromethyl)thio)phenyl)thiophene-2-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves coupling a thiophene-2-carbonyl chloride derivative with a substituted aniline. For example:

- Step 1: React 2-thiophenecarbonyl chloride with 2-((difluoromethyl)thio)aniline in acetonitrile under reflux (1–2 hours) .

- Step 2: Purify via solvent evaporation or column chromatography (e.g., CH₂Cl₂/MeOH 9:1) .

Yield Optimization Strategies:

- Temperature Control: Maintain reflux conditions (~80°C) to avoid side reactions.

- Stoichiometry: Use a 10–20% excess of 2-thiophenecarbonyl chloride to drive the reaction to completion .

- Purification: Employ HPLC-MS (gradient elution) to isolate high-purity products (>95%) .

Table 1: Representative Yields for Analogous Thiophene Carboxamides

| Compound | Yield (%) | Purity (%) | Key Reference |

|---|---|---|---|

| N-(2-Nitrophenyl)thiophene-2-carboxamide | 72 | 98 | |

| N-(3-Chlorophenyl)thiophene-2-carboxamide | 16 | 95 |

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₁₀F₂N₂OS₂: 320.0284) .

- HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times vary with mobile phase (e.g., 6.9–7.6 min for similar compounds) .

Advanced: How does the difluoromethylthio substituent influence biological activity compared to other sulfur-containing groups?

Methodological Answer:

The difluoromethylthio (-SCF₂H) group enhances:

- Lipophilicity: LogP increases by ~0.5 units compared to methylthio (-SCH₃), improving blood-brain barrier permeability .

- Metabolic Stability: Fluorination reduces oxidative metabolism by cytochrome P450 enzymes, as shown in Ebola virus entry inhibitors (e.g., compound 55: IC₅₀ = 0.8 μM vs. 2.1 μM for -SCH₃ analogs) .

- Target Binding: The electronegative CF₂ group strengthens hydrogen bonding with residues in enzymatic active sites (e.g., TrkB receptor antagonists like ANA-12) .

Experimental Design Tip: Compare IC₅₀ values in cell-based assays using analogs with -SCF₃, -SCH₂F, or -SCH₃ substituents .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) provides:

- Dihedral Angles: Between the thiophene and phenyl rings (e.g., 8.5–13.5° in N-(2-nitrophenyl)thiophene-2-carboxamide), influencing planarity and π-π stacking .

- Intermolecular Interactions: Identify non-classical hydrogen bonds (C–H⋯O/S) and S(6) ring motifs critical for crystal packing .

- Validation of Stereochemistry: For chiral derivatives (e.g., R-configuration in ANA-12 analogs) .

Table 2: Crystallographic Parameters for Related Compounds

| Parameter | N-(2-Nitrophenyl)thiophene-2-carboxamide | ANA-12 (TrkB Antagonist) |

|---|---|---|

| Dihedral Angle (Thiophene-Phenyl) | 13.53° | 12.8° |

| Space Group | P2₁/c | P1 |

| R Factor | 0.047 | 0.032 |

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

- Control for Assay Conditions: Variability in cell lines (e.g., HEK293 vs. neuronal cells) or incubation times (24h vs. 48h) significantly impacts IC₅₀ values .

- Validate Target Engagement: Use orthogonal methods (e.g., surface plasmon resonance for binding affinity, Western blotting for downstream signaling).

- Statistical Analysis: Apply ANOVA with post-hoc tests to compare datasets. For example, compound 55 showed 34% inhibition in one study vs. 62% in another due to differences in viral load .

Advanced: What computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.